4-chloro-N-(2-hydroxyphenyl)benzamide
Overview
Description
4-chloro-N-(2-hydroxyphenyl)benzamide, also known as N-(4-Chlorobenzoyl)tyramine, is a chemical compound with the molecular formula C15H14ClNO2 . It has a molecular weight of 275.73 g/mol . This compound is used as an intermediate in the preparation of bezafibrate .
Synthesis Analysis
The synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide or similar compounds often involves cyclization reactions . For instance, one study reported the cyclization of an intermediate benzohydrazide with chloro acetyl chloride to produce a derivative .Molecular Structure Analysis
The molecular structure of 4-chloro-N-(2-hydroxyphenyl)benzamide can be represented by the SMILES stringClC1=CC=C(C(NCCC2=CC=C(O)C=C2)=O)C=C1
. The InChI representation is InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)
.
Scientific Research Applications
Chemoselective Synthesis
4-chloro-N-(2-hydroxyphenyl)benzamide has been studied for its role in the chemoselective N-benzoylation of aminophenols. This process involves the use of benzoylisothiocyanates and results in products that are of biological interest, including N-(2-hydroxyphenyl)benzamides. These compounds have been identified using simple chemical tests and spectral data, highlighting their potential in synthetic chemistry and pharmaceutical applications (Singh, Lakhan, & Singh, 2017).
Degradation Studies
The degradation of related compounds, such as 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, has been investigated as part of drug development processes. These studies are crucial in identifying degradation products and determining the intrinsic stability of molecules, which is essential for developing safe and effective pharmaceuticals (Santos et al., 2013).
Anticancer Potential
Research into niclosamide derivatives, including those related to 4-chloro-N-(2-hydroxyphenyl)benzamide, has shown promising results in the development of new potential anticancer agents. These derivatives have been tested against various human cancer cell lines, revealing significant cytotoxicity and the potential to inhibit key biological pathways such as NFĸB and mitochondrial transmembrane potential (Tang et al., 2017).
Biological Activity Spectrum
Studies have also explored the spectrum of biological activity of derivatives of 4-chloro-N-(2-hydroxyphenyl)benzamide against a range of mycobacterial, bacterial, and fungal strains. These compounds have shown activity comparable to or higher than standard antibiotics and antifungals, demonstrating their potential in antimicrobial therapy (Imramovský et al., 2011).
Crystallographic Analysis
The crystal structures of halogen-substituted benzanilides, closely related to 4-chloro-N-(2-hydroxyphenyl)benzamide, have been analyzed to understand weak interactions involving halogens. This research provides insights into the packing modes and molecular interactions in crystalline lattices, which is valuable for the design of pharmaceuticals and materials science (Chopra & Row, 2005).
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-(2-hydroxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZYJYQGLGAWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390528 | |
Record name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-hydroxyphenyl)benzamide | |
CAS RN |
31913-75-4 | |
Record name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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